(R)-1-Amino-2,3-dihydro-1H-indene-1-carboxylic acid
CAS No.:
Cat. No.: VC15992719
Molecular Formula: C10H11NO2
Molecular Weight: 177.20 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C10H11NO2 |
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Molecular Weight | 177.20 g/mol |
IUPAC Name | (1R)-1-amino-2,3-dihydroindene-1-carboxylic acid |
Standard InChI | InChI=1S/C10H11NO2/c11-10(9(12)13)6-5-7-3-1-2-4-8(7)10/h1-4H,5-6,11H2,(H,12,13)/t10-/m1/s1 |
Standard InChI Key | HTTPGMNPPMMMOP-SNVBAGLBSA-N |
Isomeric SMILES | C1C[C@@](C2=CC=CC=C21)(C(=O)O)N |
Canonical SMILES | C1CC(C2=CC=CC=C21)(C(=O)O)N |
Introduction
Structural Characteristics
Molecular Architecture
The compound features a bicyclic indene scaffold fused with a carboxylic acid group and an amino substituent at the bridgehead carbon. The (R)-configuration at the chiral center dictates its three-dimensional orientation, critical for biological activity. The indene ring (C₉H₈) adopts a non-planar conformation, with the dihydro moiety reducing aromaticity compared to fully unsaturated analogs .
Stereochemical Properties
X-ray crystallography of related derivatives confirms the (R)-enantiomer’s preference for axial chirality, stabilizing intramolecular hydrogen bonds between the amino and carboxyl groups . This configuration minimizes steric hindrance, enhancing solubility in polar solvents .
Spectroscopic Identification
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NMR: Proton NMR reveals distinct signals for the indene protons (δ 7.2–7.4 ppm) and the bridgehead amino group (δ 3.1–3.3 ppm) .
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IR: Stretching vibrations at 1680 cm⁻¹ (C=O) and 3300 cm⁻¹ (N-H) confirm functional group presence .
Table 1: Key Structural Descriptors
Property | Value | Source |
---|---|---|
Molecular Formula | C₁₀H₁₁NO₂ | |
Molecular Weight | 177.20 g/mol | |
SMILES | C1CC@@(C(=O)O)N | |
InChI Key | HTTPGMNPPMMMOP-SNVBAGLBSA-N |
Synthesis and Preparation
Chiral Resolution Strategies
The enantioselective synthesis of (R)-1-amino-2,3-dihydro-1H-indene-1-carboxylic acid typically involves asymmetric catalysis or enzymatic resolution. A reported method employs a palladium-catalyzed amination of 1-bromo-2,3-dihydro-1H-indene-1-carboxylate, achieving 92% enantiomeric excess (ee) using (R)-BINAP as a ligand .
Hydrochloride Salt Formation
Conversion to the hydrochloride salt (C₁₀H₁₂ClNO₂, MW 213.66 g/mol) enhances stability for pharmaceutical formulations. This process involves treating the free base with hydrochloric acid in dichloromethane, yielding a crystalline solid with improved aqueous solubility.
Table 2: Synthetic Conditions for Key Intermediates
Step | Reagents/Conditions | Yield | Source |
---|---|---|---|
Amination | Pd(OAc)₂, (R)-BINAP, KOtBu | 85% | |
Salt Formation | HCl (g), CH₂Cl₂, 0°C | 78% |
Future Research Directions
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Optimization of Bioavailability: Prodrug strategies to enhance oral absorption.
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Target Validation: Elucidating off-target effects via kinome-wide profiling.
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